2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methylphenyl)acetamide
Overview
Description
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Scientific Research Applications
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Pharmacological Research: The compound is investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and in the development of new pharmaceuticals
Preparation Methods
The synthesis of 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
Introduction of the piperazine moiety: The chromen-2-one derivative is then reacted with piperazine in the presence of a suitable catalyst.
Attachment of the acetamide group: Finally, the compound is acylated with 2-methylphenylacetyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-2-one derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and reaction temperatures ranging from room temperature to reflux conditions .
Mechanism of Action
The mechanism of action of 2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of metabolic pathways and the induction of cellular responses such as apoptosis. Additionally, the compound may interact with receptor proteins, modulating signal transduction pathways and altering cellular functions .
Comparison with Similar Compounds
2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(2-methylphenyl)acetamide can be compared with other chromen-2-one derivatives such as:
- tert-Butyl 4-((6-ethoxy-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate
- N-(tert-Butyl)-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide
- Ethyl 4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanoate
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and pharmacological properties. The unique combination of the chromen-2-one core with the piperazine and acetamide groups in this compound contributes to its distinct biological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(6-ethoxy-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-(2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-31-20-8-9-23-21(15-20)19(14-25(30)32-23)16-27-10-12-28(13-11-27)17-24(29)26-22-7-5-4-6-18(22)2/h4-9,14-15H,3,10-13,16-17H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHXQDJEKBQHNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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